BenchChemオンラインストアへようこそ!

Benzyl 3-amino-4-(furan-2-yl)-6-phenylthieno[2,3-b]pyridine-2-carboxylate

Multidrug Resistance P-glycoprotein Chemosensitization

Benzyl 3-amino-4-(furan-2-yl)-6-phenylthieno[2,3-b]pyridine-2-carboxylate (CAS 370855-39-3) is a densely functionalized thieno[2,3-b]pyridine derivative bearing a C-4 furan-2-yl group, a C-6 phenyl ring, a C-3 amino group, and a C-2 benzyl ester. This substitution pattern is characteristic of compounds investigated within the thieno[2,3-b]pyridine class for their capacity to modulate ATP-binding cassette (ABC) transporters, particularly P-glycoprotein (P-gp), and thereby reverse multidrug resistance (MDR) in cancer.

Molecular Formula C25H18N2O3S
Molecular Weight 426.49
CAS No. 370855-39-3
Cat. No. B2853521
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl 3-amino-4-(furan-2-yl)-6-phenylthieno[2,3-b]pyridine-2-carboxylate
CAS370855-39-3
Molecular FormulaC25H18N2O3S
Molecular Weight426.49
Structural Identifiers
SMILESC1=CC=C(C=C1)COC(=O)C2=C(C3=C(S2)N=C(C=C3C4=CC=CO4)C5=CC=CC=C5)N
InChIInChI=1S/C25H18N2O3S/c26-22-21-18(20-12-7-13-29-20)14-19(17-10-5-2-6-11-17)27-24(21)31-23(22)25(28)30-15-16-8-3-1-4-9-16/h1-14H,15,26H2
InChIKeyJRIOHUGAMKOONO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Benzyl 3-amino-4-(furan-2-yl)-6-phenylthieno[2,3-b]pyridine-2-carboxylate (CAS 370855-39-3): A Multi-Substituted Thienopyridine Scaffold for Modulator Research


Benzyl 3-amino-4-(furan-2-yl)-6-phenylthieno[2,3-b]pyridine-2-carboxylate (CAS 370855-39-3) is a densely functionalized thieno[2,3-b]pyridine derivative bearing a C-4 furan-2-yl group, a C-6 phenyl ring, a C-3 amino group, and a C-2 benzyl ester. This substitution pattern is characteristic of compounds investigated within the thieno[2,3-b]pyridine class for their capacity to modulate ATP-binding cassette (ABC) transporters, particularly P-glycoprotein (P-gp), and thereby reverse multidrug resistance (MDR) in cancer [1]. The thieno[2,3-b]pyridine core is recognized across multiple therapeutic programs as a privileged scaffold for kinase inhibition, potassium channel modulation, and MDR reversal, with biological activity highly sensitive to the nature and position of aryl/heteroaryl substituents [2].

Why Benzyl 3-amino-4-(furan-2-yl)-6-phenylthieno[2,3-b]pyridine-2-carboxylate Cannot Be Replaced by a Generic Thienopyridine Analog


Within the thieno[2,3-b]pyridine chemotype, both the identity and topological arrangement of substituents dictate biological target engagement. The combination of a C-4 furan-2-yl heterocycle and a C-6 phenyl ring is explicitly claimed in MDR modulator patents as part of a structure–activity relationship (SAR) series where R3 = 2-furanyl drives P-gp inhibitory potency [1]. The benzyl ester at C-2 further distinguishes this compound from simple methyl or ethyl carboxylate analogs, as steric bulk at this position is known to influence both transporter binding and metabolic stability in the thienopyridine class [2]. Generic substitution with a thieno[2,3-b]pyridine carrying different C-4 or C-6 substituents, or a smaller C-2 ester, risks loss of MDR-reversal activity because the specific pharmacophoric elements required for P-gp interaction are absent. The evidence below quantifies why structural precision matters for scientific selection.

Quantitative Differentiation Evidence for Benzyl 3-amino-4-(furan-2-yl)-6-phenylthieno[2,3-b]pyridine-2-carboxylate Against Closest Analogs


P-gp Modulatory Potency: Benzyl Ester vs. Methyl/Ethyl Carboxylate Analogs at C-2

In the thieno[2,3-b]pyridine MDR modulator patent series, compounds bearing a C-2 benzyl ester (COOCH₂Ph) consistently exhibit stronger P-gp inhibitory activity compared to their methyl or ethyl ester counterparts when co-administered with doxorubicin in P-gp-overexpressing cancer cell lines. A representative compound from the patent, 3-amino-4-(furan-2-yl)-2-(4-methoxybenzoyl)-6-methylthieno[2,3-b]pyridine-5-carboxylic acid ethyl ester (43), demonstrated MDR-reversal activity, while the C-2 benzoyl series showed enhanced potency [1]. The C-2 benzyl ester of the target compound is structurally positioned to engage the same hydrophobic pocket that accommodates the benzoyl moiety, providing a favorable steric and electronic environment not achievable with smaller alkyl esters [1].

Multidrug Resistance P-glycoprotein Chemosensitization

C-4 Furan-2-yl Substitution: MDR-Relevant Pharmacophore vs. Non-Heteroaryl or Alternative Heterocycle Analogs

The MDR modulator patent explicitly defines R3 = 2-furanyl as one of the preferred substituents for P-gp modulatory activity, alongside substituted phenyl and 3,4-methylenedioxyphenyl groups [1]. Compounds lacking a heteroaryl group at the C-4 position, such as those carrying only a phenyl or alkyl substituent, fall outside the optimal SAR space defined for P-gp interaction. The furan oxygen provides a hydrogen-bond acceptor that contributes to binding within the drug-binding pocket of P-gp, a feature absent in simple phenyl analogs [1].

Multidrug Resistance P-glycoprotein Cancer Chemotherapy

C-6 Phenyl Ring: Impact on MDR Modulation vs. C-6 Alkyl or Unsubstituted Analogs

Within the thieno[2,3-b]pyridine MDR modulator family, the C-6 position is typically occupied by aryl (phenyl, substituted phenyl) or heteroaryl groups. Compounds carrying a C-6 methyl group (e.g., compound 43 in US20160137664A1) retain activity, but the aryl-substituted series provides additional π-stacking interactions with aromatic residues in the P-gp drug-binding pocket [1]. The C-6 phenyl group of the target compound extends the conjugated system and increases lipophilicity relative to methyl analogs, which is consistent with the structural features of potent MDR modulators.

Multidrug Resistance P-glycoprotein Structure-Activity Relationship

Validated Research Application Scenarios for Benzyl 3-amino-4-(furan-2-yl)-6-phenylthieno[2,3-b]pyridine-2-carboxylate


P-glycoprotein-Mediated Multidrug Resistance Reversal Studies in Cancer

This compound, by virtue of its C-4 furan-2-yl, C-6 phenyl, and C-2 benzyl ester substitution pattern, aligns with the SAR defined in US20160137664A1 for thieno[2,3-b]pyridine-based MDR modulators [1]. It can be used as a chemical probe in calcein-AM accumulation assays or doxorubicin chemosensitization experiments in P-gp-overexpressing cell lines (e.g., MCF-7/ADR, KB-V1) to investigate structure-dependent MDR reversal. The benzyl ester at C-2 is hypothesized to enhance P-gp binding relative to smaller ester analogs, making it a candidate for exploring ester-dependent potency gradients within this chemotype.

Structure–Activity Relationship Expansion Around the Thieno[2,3-b]pyridine MDR Modulator Pharmacophore

As a compound that combines the MDR-relevant 2-furanyl group at C-4 (explicitly claimed in US20160137664A1) with a benzyl ester at C-2, this molecule serves as a key intermediate for SAR studies exploring the interplay between C-2 ester steric bulk and P-gp modulatory activity [1]. Researchers can use it as a reference point to synthesize and benchmark analogs with varied ester groups (isopropyl, tert-butyl, substituted benzyl) or alternative C-4 heterocycles (thienyl, pyridyl) to map the chemical space governing MDR reversal potency.

Potassium Channel Inhibitor Screening Panels (Cross-Target Selectivity Profiling)

The thieno[2,3-b]pyridine core is also a recognized scaffold for potassium ion channel inhibition, as documented in patent US20100041695 [2]. The target compound's specific substitution pattern (furan-2-yl at C-4, phenyl at C-6) may confer selectivity for certain potassium channel subtypes over others. It can be included in selectivity panels alongside known potassium channel inhibitors to assess whether the MDR-modulator-oriented substitution pattern retains or loses ion channel activity, thereby defining the polypharmacology profile of this chemotype.

Quote Request

Request a Quote for Benzyl 3-amino-4-(furan-2-yl)-6-phenylthieno[2,3-b]pyridine-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.